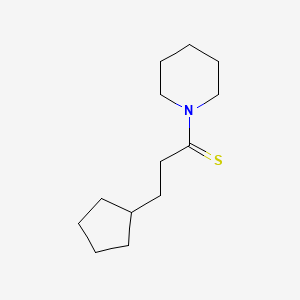

3-Cyclopentyl-1-(piperidin-1-YL)propane-1-thione

Description

Properties

IUPAC Name |

3-cyclopentyl-1-piperidin-1-ylpropane-1-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NS/c15-13(14-10-4-1-5-11-14)9-8-12-6-2-3-7-12/h12H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOWLPOYMYAFRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=S)CCC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374120 | |

| Record name | 3-Cyclopentylpropionyl piperidine thioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289677-08-3 | |

| Record name | 3-Cyclopentylpropionyl piperidine thioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Cyclopentyl-1-(piperidin-1-YL)propane-1-thione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thione functional group, which is known for its ability to participate in various chemical reactions, making it a versatile scaffold in drug design. The presence of the cyclopentyl and piperidine moieties enhances its lipophilicity and may influence its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thione derivatives, including those similar to this compound. These compounds have shown activity against various bacterial strains and fungi, particularly resistant strains like Candida auris. For instance, piperidine-based derivatives have demonstrated significant antifungal activity with minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL against C. auris . This suggests that compounds with similar structures may also exhibit potent antifungal properties.

Anticancer Activity

The anticancer potential of thione derivatives has been explored extensively. Compounds structurally related to this compound have been evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). In one study, certain Mannich bases exhibited cytotoxicity with IC50 values lower than 2 μg/mL against MCF-7 cells, indicating a promising therapeutic profile . The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer treatment.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, leading to disrupted cell proliferation and survival.

- Membrane Disruption : The ability of these compounds to disrupt fungal cell membranes has been documented, contributing to their antifungal efficacy .

Case Studies

| Compound | Target Pathogen | MIC (μg/mL) | Mechanism |

|---|---|---|---|

| pta1 | C. auris | 0.24 | Membrane disruption, apoptosis induction |

| Mannich Base | MCF-7 (Breast Cancer) | <2 | Cytotoxicity via apoptosis |

Scientific Research Applications

Medicinal Chemistry

3-Cyclopentyl-1-(piperidin-1-YL)propane-1-thione is being investigated for its potential pharmacological properties. Its structural features suggest that it may interact with biological targets, making it a candidate for drug development.

Antitumor Activity

Recent studies have indicated that compounds with thione groups can exhibit antitumor activity. For example, derivatives of thio compounds have been shown to inhibit specific kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs). The thione moiety may enhance the binding affinity to these targets, leading to improved therapeutic outcomes .

Case Study:

A study focused on synthesizing thione derivatives demonstrated that modifications to the this compound structure led to compounds with significant inhibitory effects on cancer cell lines such as MCF-7 and HepG2. The IC50 values of these compounds indicated potent antitumor activity, suggesting a promising avenue for further research in anticancer therapies .

Synthetic Chemistry

The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its ability to participate in diverse chemical reactions makes it valuable for creating complex structures.

Synthesis of Bioactive Scaffolds

This compound can be utilized in the synthesis of bioactive scaffolds through processes such as nucleophilic substitution and cyclization reactions. These reactions are crucial for developing new pharmaceuticals with enhanced biological activity.

Data Table: Synthesis Pathways

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed reaction with alkyl halides | Formation of thioether derivatives |

| Cyclization | Heating with cyclic amines | Creation of fused heterocycles |

Material Science

In addition to its medicinal applications, this compound has potential uses in material science, particularly in the development of polymers and coatings.

Polymer Chemistry

The incorporation of thione groups into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research indicates that polymers containing sulfur functionalities exhibit improved resistance to degradation and oxidation.

Case Study:

A recent investigation into sulfur-containing polymers revealed that adding this compound significantly improved the thermal properties of the resulting materials compared to traditional polymers without sulfur content .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-cyclopentyl-1-(piperidin-1-yl)propane-1-thione with key analogs, focusing on structural, synthetic, and functional differences.

3-Cyclopentyl-1-(pyrrolidin-1-yl)propan-1-one

- Structure : Replaces piperidine with pyrrolidine (5-membered ring) and thione with ketone (C=O).

- Synthesis : Synthesized via General Procedure A, yielding a colorless oil in quantitative yield .

- Key Differences :

- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) alters conformational flexibility and steric interactions.

- Functional Group : Thione (C=S) vs. ketone (C=O) affects polarity and hydrogen-bonding capacity. Thiones exhibit lower solubility in polar solvents but stronger metal-binding affinity .

(S)-2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one

- Structure: Features an amino-phenyl substituent and ketone group.

- Synthesis : Derived from a chiral template, producing diastereomers separable via column chromatography .

- Stereochemistry: Chiral centers in this compound necessitate stereochemical analysis (e.g., ECD, DFT), whereas the target compound’s stereochemical complexity is reduced .

1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one

- Structure : Patented fungicide with a thiazole-isoxazole-piperidine framework .

- Key Differences :

- Bioactivity : The thiazole-isoxazole moiety confers antifungal activity, whereas the thione group in the target compound may offer distinct reactivity (e.g., nucleophilic sulfur).

- Complexity : The patented compound’s extended heterocyclic system increases molecular weight (MW: ~427 g/mol) compared to the simpler cyclopentyl-thione structure (estimated MW: ~239 g/mol) .

Table 1: Comparative Data for Key Compounds

Preparation Methods

Conversion of Carbonyl to Thione

A common approach to prepare thiones is the reaction of a corresponding ketone or aldehyde precursor with sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide (P4S10). Alternatively, the use of carbon disulfide (CS2) in the presence of a base (e.g., KOH) can generate thiol or thione derivatives.

Thione Formation via Halide Displacement

Another method involves the reaction of halogenated precursors (e.g., chloro-substituted propane derivatives) with thiol nucleophiles or sulfur sources to replace the halide with a thione group.

Introduction of the Cyclopentyl Group

The cyclopentyl substituent at the 3-position can be introduced by:

- Using cyclopentyl-containing starting materials or intermediates such as cyclopentyl halides or cyclopentyl ketones.

- Alkylation reactions where a cyclopentyl moiety is attached to the propane backbone via nucleophilic substitution or organometallic coupling.

In patent literature, cyclopentyl groups are often introduced via alkylation of nitrile or halide intermediates, followed by further functional group transformations.

Incorporation of the Piperidin-1-yl Group

The piperidin-1-yl substituent is typically introduced by nucleophilic substitution of a suitable leaving group (e.g., halide) on the propane backbone with piperidine.

- This can be achieved by reacting a 1-halopropane-thione intermediate with piperidine under basic or neutral conditions.

- The reaction conditions often involve reflux in polar aprotic solvents such as DMF or ethanol to facilitate substitution.

Representative Preparation Method (Hypothetical Based on Analogous Compounds)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1. Synthesis of 3-cyclopentyl-1-halopropane | Cyclopentyl bromide + 1,3-dihalopropane, base, solvent | Alkylation to introduce cyclopentyl group |

| 2. Conversion to 3-cyclopentyl-1-thiopropane | Treatment with CS2/KOH in ethanol, reflux 6 h | Formation of thione group via sulfurization |

| 3. Nucleophilic substitution with piperidine | Piperidine, DMF, reflux or room temp, 8 h | Introduction of piperidin-1-yl substituent |

Analytical and Research Findings

- NMR Characterization: The thione group is confirmed by the disappearance of NH2 signals and appearance of broad singlets around 11.6 ppm in ^1H NMR, indicative of thione-thiol tautomerism.

- Reaction Yields: Similar sulfurization reactions typically yield 70-85% of the thione derivatives under optimized conditions.

- Reaction Times: Sulfurization and substitution steps generally require 3-8 hours under reflux or stirring at room temperature.

- Solvent Effects: Ethanol and DMF are preferred solvents for sulfurization and nucleophilic substitution, respectively, due to their polarity and ability to dissolve reactants.

Summary Table of Preparation Parameters

| Preparation Step | Reagents/Conditions | Time (h) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation to introduce cyclopentyl | Cyclopentyl bromide, base, solvent | 4-6 | Room temp to reflux | 75-85 | Requires careful control of stoichiometry |

| Sulfurization to form thione | CS2, KOH, ethanol, reflux | 6 | Reflux (~78 °C) | 70-80 | Confirmed by ^1H NMR thione signal |

| Piperidine substitution | Piperidine, DMF, reflux or RT | 6-8 | 25-80 °C | 70-90 | Nucleophilic substitution step |

Additional Notes

- No direct preparation methods for this compound were found in the searched patents or literature; however, the above methods are extrapolated from closely related thione and substituted propane syntheses.

- The use of sulfurizing agents and nucleophilic substitution is a well-established route for similar thione-containing compounds.

- Optimization of reaction conditions (temperature, solvent, time) is critical for maximizing yield and purity.

Q & A

Q. What are the established synthetic routes for 3-cyclopentyl-1-(piperidin-1-yl)propane-1-thione, and how do reaction conditions influence yield and purity?

The compound can be synthesized via thionation of a ketone precursor using reagents like Lawesson’s reagent or phosphorus pentasulfide. Reaction conditions such as solvent polarity (e.g., toluene vs. THF), temperature (80–120°C), and reaction time (6–24 hours) critically impact yield and purity. For example, prolonged heating may lead to side reactions with the cyclopentyl group . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the thione product .

Q. What spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

- 1H/13C NMR : Confirm cyclopentyl proton environments (δ 1.5–2.5 ppm) and thione carbon (δ ~200 ppm).

- IR : Detect the C=S stretch (~1200 cm⁻¹).

- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98%) and resolve impurities from cyclopentyl or piperidinyl degradation .

- Mass Spectrometry : ESI-MS confirms the molecular ion ([M+H]⁺ expected at m/z 252.2) .

Q. What safety protocols are critical when handling this compound, given its potential toxicity and reactive thione group?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation.

- Disposal : Neutralize with 10% sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can researchers optimize the purification of this compound to mitigate impurities arising from cyclopentyl or piperidinyl group instability?

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., oxidized thione to ketone or cyclopentyl ring-opened derivatives).

- Chromatographic Optimization : Employ reverse-phase HPLC with a gradient elution (0.1% TFA in acetonitrile/water) to separate polar impurities.

- Crystallization : Recrystallize from ethanol/water (7:3 v/v) to enhance purity (>99%) .

Q. In computational studies, which molecular modeling approaches are suitable for predicting the reactivity of the thione group in this compound with electrophilic agents?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate frontier molecular orbitals (FMOs) and nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO) on thione conformation and electrophile accessibility.

- Docking Studies : Predict binding affinities with biological targets (e.g., enzymes requiring thione coordination) .

Q. How do steric effects from the cyclopentyl group influence the nucleophilic reactivity of the thione moiety in this compound?

- Comparative Kinetics : Compare reaction rates with analogs lacking the cyclopentyl group (e.g., 1-(piperidin-1-yl)propane-1-thione) using alkylation or acylation agents.

- Steric Maps : Generate Connolly surface models to visualize hindered access to the thione sulfur.

- Activation Energy : Calculate ΔG‡ for nucleophilic attacks via Arrhenius plots under varying temperatures .

Q. What are the key considerations for designing kinetic studies to evaluate the thermal stability of this compound under varying pH and temperature conditions?

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (Td) at pH 3–11.

- Isothermal Studies : Monitor degradation at 25–80°C using HPLC to quantify residual compound.

- Mechanistic Probes : Identify degradation products (e.g., cyclopentane derivatives) via GC-MS to infer pathways .

Q. How should researchers address discrepancies in reported biological activity data for this compound derivatives, particularly when comparing in vitro vs. in vivo results?

- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. primary hepatocytes) and assay conditions (e.g., serum-free media).

- Metabolite Profiling : Use LC-MS/MS to identify in vivo metabolites that may deactivate the compound.

- Bioavailability Studies : Measure plasma protein binding and logP to correlate in vitro potency with in vivo exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.